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Get Quote

Executive Summary Scopoline methobromide (also recognized in pharmacopeial contexts as

Tiotropium Impurity H or N-methylscopine bromide) is a quaternary ammonium derivative of the

tropane alkaloid family[1],[2]. Understanding its solid-state architecture is critical for

pharmaceutical quality control, particularly in distinguishing its polymorphic and

pseudopolymorphic forms from related muscarinic antagonists[3],[2]. This technical whitepaper

provides an in-depth crystallographic profile, detailing single-crystal X-ray diffraction (SCXRD)

parameters, solid-state NMR conformational dynamics, and anisotropic thermal expansion

behaviors.

Molecular Architecture and Pharmacological Context
Scopoline methobromide functions as a competitive, non-selective antagonist at muscarinic

acetylcholine receptors (mAChRs)[4]. Its molecular scaffold is defined by a rigid bicyclic

tropane ring, a 6β,7β-epoxide bridge, and an N-methylated quaternary ammonium center[5],[2].

The permanent positive charge imparted by the methobromide quaternization significantly

increases its hydrophilicity, restricting blood-brain barrier penetration and localizing its
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anticholinergic effects[4],[2]. In industrial pharmaceutical synthesis, it is rigorously monitored as

a byproduct or impurity (Impurity H) during the production of long-acting muscarinic antagonists

like tiotropium[1],[2].

Crystallographic Profiling: Single-Crystal X-Ray
Diffraction
Definitive solid-state characterization of scopoline methobromide has been achieved via

Single-Crystal X-Ray Diffraction (SCXRD)[4]. The compound crystallizes in the non-

centrosymmetric orthorhombic space group P212121[4],[3]. The crystal packing is heavily

influenced by a network of intermolecular interactions, primarily driven by the bromide

counterion and the tropate ester moiety[4].

Unlike extended conformations seen in some hydrohalide anhydrates, the methobromide salt

adopts a "compact" conformation in the crystalline state[6],[7]. In this arrangement, the phenyl

ring eclipses the C(alpha)-H bond and folds back near the underside of the scopine structural

core[6],[7]. Furthermore, X-ray data confirms the rigid axial stereochemistry of the N-methyl

group[6],[7].

Table 1: Crystallographic and Unit Cell Parameters of Scopoline Methobromide at 293 K[3],

[8]
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Parameter Value

Crystal System Orthorhombic

Space Group P212121

Temperature 293(2) K

Unit Cell Axis a 7.0403(8) Å

Unit Cell Axis b 10.926(2) Å

Unit Cell Axis c 23.364(5) Å

Cell Volume (V) 1797.2(6) Å³

Formula Units (Z) 4

Final R(F) 0.039

Weighted Rw(F) 0.052

Conformational Dynamics: Solid-State NMR
To corroborate the SCXRD data, Cross-Polarization Magic-Angle Spinning (CPMAS) 13C NMR

is utilized[4]. Solid-state NMR is highly sensitive to the conformational state of the molecule in

its polycrystalline form[4].

While X-ray diffraction provides a static, time-averaged electron density map, CPMAS 13C

NMR confirms the structural rigidity and phase purity of the bulk powder[4],[6]. High-speed rotor

spinning (e.g., >10 kHz) can induce temperature-related phase transitions in related hydrated

species, but the anhydrous methobromide salt maintains a stable, distinct spectral signature

indicative of its rigid, compact conformation[6].

Thermal Behavior and Anisotropic Expansion
Variable-temperature X-ray powder diffraction (VT-XRPD) reveals unique thermomechanical

properties. When subjected to heating from 308 K to 458 K, scopoline methobromide exhibits

pronounced anisotropic thermal expansion[8].
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Careful examination of the diffraction lines (specifically the 020 and 112 reflections) shows

thermally induced shifts[8]. Interestingly, the compound displays thermosalient behavior—a

rare kinematic property where crystals undergo macroscopic motion or "jumping" upon heating

—without undergoing an associated structural phase transition[8]. Rietveld refinements confirm

that while the unit cell expands anisotropically, the fundamental crystal packing remains intact

up to 458 K[8].

Self-Validating Experimental Protocols
Protocol A: Single-Crystal Growth and SCXRD Data Acquisition

Step 1: Supersaturation and Crystallization. Dissolve 50 mg of scopoline methobromide in

a minimal volume of methanol. Slowly diffuse acetone (antisolvent) into the solution at 4°C.

Causality: Methanol perfectly solvates the polar quaternary headgroup. The gradual

introduction of the lower-dielectric acetone drives controlled supersaturation, favoring the

nucleation of high-quality orthorhombic single crystals rather than amorphous

precipitation.

Step 2: Data Collection. Mount a suitable crystal on a glass fiber using perfluoropolyether oil.

Collect data at 293(2) K using Mo Kα radiation (λ = 0.71073 Å).

Causality: While cryogenic cooling (e.g., 100 K) minimizes thermal vibrations, ambient

temperature (293 K) is deliberately selected here to establish a structural baseline that

aligns with subsequent variable-temperature expansion studies[3],[8].

Step 3: Structure Solution. Solve the structure using direct methods and refine via full-matrix

least-squares on F2 .

Causality: Direct methods leverage the strong anomalous dispersion of the heavy bromide

atom, which unambiguously establishes the (S)-absolute configuration of the chiral

centers[3].

Self-Validation Check: The protocol is self-validating through the final R1​factor. An R1​

converging below 0.05 (specifically ~0.039[3]) confirms phase purity and correct absorption

correction. If R1​>0.05 , the crystal is rejected for potential twinning or inadequate modeling.
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Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) and structural refinement.
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Protocol B: Variable-Temperature XRPD and Degradation
Analysis

Step 1: VT-XRPD Heating Ramp. Load the polycrystalline sample into a capillary and heat

from 308 K to 458 K at a rate of 2 K/min[8].

Causality: A slow heating ramp ensures thermal equilibrium across the powder bed,

preventing thermal gradients that cause artificial peak broadening, thereby allowing

precise tracking of the 020 and 112 diffraction line shifts[8].

Step 2: Alkaline Hydrolysis (Stability Testing). Subject the compound to aqueous NaOH (pH

> 9) at elevated temperatures.

Causality: As an ester of a quaternary amino alcohol, the molecule is highly susceptible to

saponification. This step maps the degradation profile, yielding scopine (retaining the

tropane ring) and a tropic acid salt[4].

Self-Validation Check: For VT-XRPD, the Rietveld goodness-of-fit ( χ2 ) must remain near

1.0 across all temperature steps. A sudden spike in χ2 serves as an internal flag for sample

degradation or an unmodeled phase transition.

Scopoline Methobromide
(Quaternary Ester)

Ester Hydrolysis
(Saponification)

Alkaline Medium
(Aqueous NaOH/KOH)

 pH > 9

Scopine
(Tropane Ring Alcohol)

 Cleavage
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(Carboxylate)

 Cleavage
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Caption: Alkaline hydrolysis degradation pathway of scopoline methobromide.
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at: [https://www.benchchem.com/product/b1146111/docs#advanced-solid-state-
characterization-and-crystal-structure-analysis-of-scopoline-methobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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